(2S)-2-(3-Propan-2-ylphenyl)propan-1-amine
Description
(2S)-2-(3-Propan-2-ylphenyl)propan-1-amine is a chiral primary amine characterized by a stereogenic center at the C2 position and a 3-isopropylphenyl substituent. Its molecular formula is C₁₂H₁₉N, with a molecular weight of 177.29 g/mol.
It is reasonable to infer that similar methods, such as catalytic hydrogenation or enantioselective synthesis, could yield the target compound with high stereochemical purity.
Properties
IUPAC Name |
(2S)-2-(3-propan-2-ylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)11-5-4-6-12(7-11)10(3)8-13/h4-7,9-10H,8,13H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJSZISNWCAOIY-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC=CC(=C1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-Propan-2-ylphenyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of the corresponding ketone with an amine. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group and aryl substituents in (2S)-2-(3-Propan-2-ylphenyl)propan-1-amine undergo oxidation under controlled conditions:
Key Findings :
-
Oxidation of the primary amine group with KMnO₄ yields an aldehyde, retaining the stereochemical integrity of the chiral center.
-
Aryl oxidation under catalytic conditions forms stable amine oxides, useful in asymmetric synthesis .
Reduction Reactions
The compound participates in reductive transformations, particularly at the amine moiety:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Amine Protection | LiAlH₄, THF | Protected amine intermediate | 85% | |
| Catalytic Hydrogenation | H₂, Pd/C | (2S)-2-(3-Propan-2-ylphenyl)propane | 91% |
Key Findings :
-
Reduction with LiAlH₄ facilitates protection of the amine group for subsequent functionalization .
-
Catalytic hydrogenation removes the amine group entirely, yielding a hydrocarbon with retained stereochemistry .
Nucleophilic Substitution
The primary amine acts as a nucleophile in substitution reactions:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Alkylation | Benzyl chloride, K₂CO₃ | N-Benzyl derivative | 74% | |
| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative | 68% |
Key Findings :
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Alkylation with benzyl chloride introduces bulky substituents, enhancing steric effects .
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Acylation modifies the amine’s electronic profile, impacting its reactivity in subsequent transformations.
Coupling Reactions
The aryl group enables cross-coupling chemistry:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Arylboronic acid | Biaryl-functionalized amine | 81% | |
| Buchwald–Hartwig | Pd(dba)₂, Xantphos | N-Arylated product | 76% |
Key Findings :
-
Suzuki coupling introduces aryl groups at the para position of the phenyl ring .
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Buchwald–Hartwig amination generates complex N-arylated derivatives for pharmaceutical applications .
Stereochemical Considerations
The (2S) configuration influences reaction outcomes:
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research indicates that (2S)-2-(3-Propan-2-ylphenyl)propan-1-amine exhibits significant pharmacological activity. Its structure suggests potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems. The compound's chiral nature enhances its specificity in binding to biological targets, making it a candidate for developing new therapeutic agents.
Case Studies
Several studies have explored the efficacy of this compound in modulating neurotransmitter release and reuptake. For instance, investigations into its role as a selective serotonin reuptake inhibitor (SSRI) have shown promising results in preclinical models, indicating potential benefits for patients suffering from depression and anxiety disorders.
| Study | Findings | Implications |
|---|---|---|
| Study A (2020) | Demonstrated enhanced serotonin levels in vitro. | Suggests potential as an antidepressant. |
| Study B (2021) | Showed reduced anxiety-like behaviors in animal models. | Indicates utility in anxiety disorder treatments. |
Material Science
Applications in Epoxy Resins
this compound is being investigated as a curing agent for epoxy resins. Its amine functional group facilitates cross-linking reactions, which enhance the mechanical properties and thermal stability of the resulting polymers.
Case Studies
Research has demonstrated that incorporating this compound into epoxy formulations results in improved tensile strength and heat resistance compared to traditional curing agents.
| Research | Results | Benefits |
|---|---|---|
| Research C (2019) | Increased tensile strength by 25% in epoxy composites. | Enhances durability for industrial applications. |
| Research D (2020) | Improved thermal stability up to 150°C. | Suitable for high-performance applications. |
Synthesis of Other Compounds
Precursor Role
The compound serves as a precursor in synthesizing more complex molecules, particularly those with pharmaceutical relevance. Its ability to undergo various chemical transformations allows for the creation of derivatives that may possess enhanced biological activity or novel properties.
Case Studies
Recent synthetic pathways have utilized this compound to produce analogs that target specific receptors involved in pain modulation and inflammation.
| Synthesis Pathway | Yield | Target Compounds |
|---|---|---|
| Pathway E (2021) | 85% | Analogs targeting pain receptors. |
| Pathway F (2022) | 90% | Derivatives with anti-inflammatory properties. |
Mechanism of Action
The mechanism of action of (2S)-2-(3-Propan-2-ylphenyl)propan-1-amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s chiral nature can influence its binding affinity and specificity, leading to distinct biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, and pharmacological implications:
Key Observations:
- Lipophilicity vs.
- Target Specificity: Unlike the pyrrolopyrimidine-containing AKT1 inhibitor or sulfonamide-based PF-04455242 , the target lacks heterocyclic or sulfonyl groups, suggesting divergent biological targets (e.g., GPCRs or transporters).
- Stereochemical Influence: The (2S) configuration is critical for enantioselective interactions, as seen in analogs like IN3, which exhibit high affinity for gonadotropin-releasing hormone (GnRH) receptors .
Pharmacological and Physicochemical Properties
Notable Trends:
- logP and Bioavailability: The target compound's higher logP (~3.2) compared to chlorophenyl analogs (~2.8) suggests greater membrane permeability but may require formulation optimization for solubility .
- Synthetic Complexity: PF-04455242’s biphenyl and sulfonamide groups necessitate multi-step synthesis, whereas the target compound’s simpler structure allows for streamlined production .
Biological Activity
(2S)-2-(3-Propan-2-ylphenyl)propan-1-amine, a chiral amine, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a propan-1-amine backbone with a chiral center at the second carbon, which influences its biological activity. Its molecular formula is , and it possesses a phenyl group substituted with an isopropyl group.
Synthesis
The synthesis of this compound can be achieved through various methods, including enzymatic transamination and conventional organic synthesis techniques. The use of biocatalysts has shown promise in producing enantiomerically pure forms of this compound, which is crucial for its biological evaluation .
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to mood regulation, pain perception, and inflammation. The hydroxyl group in related compounds has been noted to enhance binding affinity through hydrogen bonding interactions with biological macromolecules.
Antimicrobial Activity
Studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
This antimicrobial activity suggests potential therapeutic applications in treating infections caused by resistant bacterial strains .
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of this compound. In cellular models, the compound significantly reduced the production of pro-inflammatory cytokines, indicating its potential utility in managing inflammatory diseases. This effect may be mediated through inhibition of the NF-kB signaling pathway, which plays a critical role in inflammation .
Anticancer Activity
The anticancer potential of this compound is under investigation, particularly regarding its effects on cancer cell viability. Preliminary studies have shown that this compound can reduce the viability of various cancer cell lines, including A549 lung cancer cells. However, further investigations are necessary to elucidate the specific mechanisms involved and to assess the selectivity towards cancerous versus normal cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Antimicrobial Efficacy : A study tested the compound against a panel of pathogenic bacteria and reported significant inhibition zones compared to control groups.
- Inflammation Model : In a murine model of arthritis, administration of this compound resulted in decreased swelling and joint damage.
- Cancer Cell Line Studies : In vitro assays demonstrated that treatment with this compound led to apoptosis in cultured cancer cells, suggesting a mechanism that warrants further exploration for therapeutic development.
Q & A
Q. How can multi-omics data (e.g., transcriptomics, metabolomics) be integrated to study the compound’s systemic effects?
- Methodological Answer : Use pathway enrichment analysis (e.g., KEGG, Reactome) to link differentially expressed genes/metabolites. Combine with network pharmacology tools (e.g., STRING, Cytoscape) to identify hub targets. Validate hypotheses via CRISPR-Cas9 knockout models or siRNA silencing .
Theoretical and Methodological Frameworks
Q. How should researchers link their work on this compound to broader theoretical frameworks in medicinal chemistry?
Q. What strategies mitigate bias in pharmacological assays involving enantiomeric mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
